molecular formula C14H13N3O2 B14469620 6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline CAS No. 65591-49-3

6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline

Cat. No.: B14469620
CAS No.: 65591-49-3
M. Wt: 255.27 g/mol
InChI Key: YNJDBXCJLJVMOK-UHFFFAOYSA-N
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Description

6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline is a heterocyclic compound that features both imidazole and quinoline moieties. The presence of these two functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline typically involves the formation of the imidazole ring followed by its attachment to the quinoline moiety. Common synthetic methods for imidazole include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The quinoline moiety can be synthesized through methods such as the Skraup synthesis or the Friedländer synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives .

Scientific Research Applications

6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions, while the quinoline moiety can intercalate into DNA, affecting its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline is unique due to the presence of methoxy groups on the imidazole ring, which can influence its electronic properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

65591-49-3

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

6-(4,5-dimethoxy-1H-imidazol-2-yl)quinoline

InChI

InChI=1S/C14H13N3O2/c1-18-13-14(19-2)17-12(16-13)10-5-6-11-9(8-10)4-3-7-15-11/h3-8H,1-2H3,(H,16,17)

InChI Key

YNJDBXCJLJVMOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(N1)C2=CC3=C(C=C2)N=CC=C3)OC

Origin of Product

United States

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